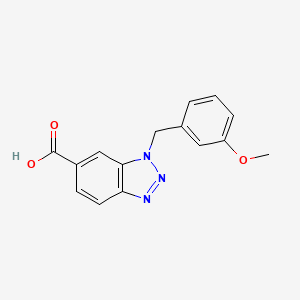

1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid

描述

Historical Context of Benzotriazole Derivatives

The historical development of benzotriazole derivatives traces its origins to the late 1960s, when azoles emerged as a significant class of heterocyclic compounds with demonstrated biological and industrial utility. Benzotriazole itself was first synthesized through the cyclocondensation of ortho-phenylenediamine with sodium nitrite in acetic acid, a method that remains fundamental to contemporary synthesis approaches. The reaction mechanism involves the formation of a monodiazonium intermediate followed by spontaneous intramolecular cyclization, establishing the characteristic triazole ring system fused to a benzene ring. This foundational synthesis methodology provided the basis for subsequent derivatization efforts, leading to the development of increasingly sophisticated benzotriazole analogs.

The evolution of benzotriazole chemistry accelerated significantly during the 1970s and 1980s, as researchers recognized the potential for structural modifications to enhance specific properties. Early derivatives focused primarily on simple alkylation and acylation reactions, exploring the reactivity differences between the 1H and 2H tautomeric forms of the benzotriazole core. These initial studies revealed that 1H-substituted forms typically dominate in solid and solution phases, while 2H-tautomers become more prevalent in gas phase conditions, establishing fundamental principles for derivative design. The recognition that benzotriazole could function as both an electron donor and a precursor to radicals or carbanions opened new synthetic pathways for complex molecule construction.

The development of sophisticated benzotriazole derivatives like this compound represents the culmination of decades of systematic structure-activity relationship studies. Modern synthetic approaches have incorporated advanced techniques such as solvent-free conditions for nitrogen-alkylation reactions, demonstrating improved regioselectivity and environmental compatibility. Contemporary research has expanded beyond traditional synthetic applications to explore benzotriazole derivatives as catalysts, ligands, and building blocks for coordination polymers. This historical progression illustrates the transformation of benzotriazole from a simple heterocyclic compound to a versatile platform for advanced molecular design and materials science applications.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its multifunctional nature, combining several reactive sites within a single molecular framework. The carboxylic acid functionality at the 6-position provides opportunities for amide bond formation, esterification reactions, and metal coordination, making it valuable as a building block for complex molecular architectures. The methoxybenzyl substituent at the nitrogen-1 position introduces electronic modulation through both the electron-donating methoxy group and the extended conjugation of the benzyl system. This substitution pattern enhances the compound's solubility characteristics while maintaining the inherent stability of the benzotriazole core structure.

Research applications of this compound extend to coordination chemistry, where it functions as a bifunctional ligand capable of simultaneous coordination through both the triazole nitrogen atoms and the carboxylate oxygen atoms. Studies have demonstrated that benzotriazole-5-carboxylic acid derivatives can form diverse dimensional coordination assemblies with metal ions, creating structures ranging from zero-dimensional metallomacrocycles to three-dimensional framework materials. The versatile coordination modes of the triazolate group, including bidentate bridging configurations and tridentate arrangements, enable the construction of complex supramolecular architectures with tailored properties.

The compound's role in synthetic organic chemistry extends beyond coordination applications to include its use as a catalyst and synthetic auxiliary. Polymer-supported benzotriazole derivatives have shown effectiveness as catalysts in tetrahydroquinoline synthesis, demonstrating the potential for recyclable catalytic systems. The benzotriazole moiety serves as an excellent leaving group in various synthetic transformations, facilitating carbon-carbon bond formation and enabling the preparation of complex organic molecules. Additionally, the compound's ability to participate in nitrogen-alkylation reactions under solvent-free conditions aligns with contemporary green chemistry principles, offering environmentally benign synthetic methodologies.

Current research emphasizes the compound's potential in materials science applications, particularly in the development of functional polymers and coordination networks. The combination of organic solubility from the methoxybenzyl group and metal-binding capability from the carboxylic acid creates opportunities for hybrid organic-inorganic materials with unique properties. These applications demonstrate the compound's versatility as a molecular building block capable of bridging traditional organic synthesis with advanced materials chemistry, establishing its significance within contemporary chemical research.

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in benzotriazole derivative chemistry, encompassing materials science, coordination chemistry, and synthetic methodology development. Contemporary investigations focus on exploiting the compound's bifunctional nature to create advanced materials with tailored properties, particularly in the realm of coordination polymers and metal-organic frameworks. Recent studies have demonstrated the synthesis of two-dimensional coordination assemblies using related benzotriazole-carboxylic acid derivatives, revealing the potential for creating materials with specific topological arrangements and functional properties.

Emerging research directions emphasize the development of environmentally sustainable synthetic methodologies for benzotriazole derivatives, including solvent-free reaction conditions and microwave-assisted synthesis techniques. These approaches align with contemporary green chemistry principles while maintaining high regioselectivity and yield efficiency. Current studies have reported successful nitrogen-alkylation reactions under solvent-free conditions using silicon dioxide, potassium carbonate, and tetrabutylammonium bromide catalytic systems, providing practical alternatives to traditional solution-phase synthesis. The integration of microwave heating technology has further enhanced reaction efficiency, reducing reaction times while maintaining product selectivity.

Contemporary research applications extend to the exploration of benzotriazole derivatives in biological systems, although specific studies on this compound remain limited in the available literature. The broader benzotriazole derivative family has demonstrated significant biological activity, including antimicrobial, antifungal, and anticancer properties, suggesting potential applications for this specific compound. Current pharmaceutical research continues to investigate structure-activity relationships within benzotriazole derivatives, seeking to optimize biological activity while minimizing adverse effects.

The analytical characterization of benzotriazole derivatives has benefited from advances in spectroscopic techniques, with current research employing nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry for comprehensive structural elucidation. High-resolution mass spectrometry has enabled precise molecular weight determination and fragmentation pattern analysis, facilitating the confirmation of synthetic products and impurity identification. These analytical advances support the continued development of novel benzotriazole derivatives and enable quality control measures essential for research applications. The integration of computational chemistry methods with experimental studies provides additional insights into molecular properties and reaction mechanisms, enhancing the rational design of new benzotriazole-based compounds.

属性

IUPAC Name |

3-[(3-methoxyphenyl)methyl]benzotriazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-12-4-2-3-10(7-12)9-18-14-8-11(15(19)20)5-6-13(14)16-17-18/h2-8H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXBYQOHHSKRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)C(=O)O)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of Benzotriazole Core

Starting Material: The core benzotriazole structure is typically synthesized via diazotization and cyclization of o-phenylenediamine derivatives.

- Diazotization: Aromatic amines (e.g., o-phenylenediamine) are diazotized using sodium nitrite in acidic conditions (usually hydrochloric acid) at low temperatures (~0°C).

- Cyclization: The diazonium salts undergo intramolecular cyclization facilitated by basic or neutral conditions, forming the benzotriazole ring system.

- A high-yield protocol involves diazotization of o-phenylenediamine with sodium nitrite, followed by in situ cyclization under controlled conditions, yielding benzotriazole derivatives efficiently.

Carboxylation at the 6-Position

Objective: To introduce the carboxylic acid group at the 6-position of the benzotriazole ring.

- Directed Lithiation or Metalation:

- The benzotriazole derivative is treated with a strong base (e.g., n-butyllithium, n-BuLi) at low temperatures (-78°C) to generate a carbanion at the 6-position.

- The lithiated intermediate is then quenched with carbon dioxide (CO₂) to afford the carboxylate.

- Alternative Approach:

- Use of electrophilic carboxylation reagents such as carbon dioxide gas directly under pressure, or via carboxylation with carbon dioxide in the presence of catalysts like copper or palladium.

- Acidic work-up (e.g., dilute HCl) converts the carboxylate to the free acid, yielding 1-(3-methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid .

- The lithiation-carboxylation sequence is efficient, providing yields of 70-85% depending on reaction conditions.

- Use of dry, inert atmospheres and low temperatures is critical to prevent side reactions.

Purification and Characterization

- The crude product is purified via recrystallization from suitable solvents such as ethanol or dimethylformamide.

- Characterization involves NMR, IR, and mass spectrometry to confirm the structure.

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Benzotriazole core synthesis | o-Phenylenediamine, NaNO₂, HCl | 0°C, diazotization | 80-90 | Efficient intramolecular cyclization |

| N-Alkylation | 3-Methoxybenzyl chloride, NaH/K₂CO₃ | Room temp to 50°C | >90 | Anhydrous conditions essential |

| Carboxylation at 6-position | n-BuLi, CO₂ | -78°C, inert atmosphere | 70-85 | Low temperature critical |

Notes on Research and Optimization

- Choice of Solvent: Anhydrous DMF or chloroform is preferred for alkylation; for lithiation, dry THF or diethyl ether are ideal.

- Reaction Monitoring: TLC and NMR are used to monitor progress, especially during lithiation and carboxylation steps.

- Yield Optimization: Use of excess base and controlled temperature enhances yields and minimizes side products.

- Environmental and Safety Considerations: Handling of n-BuLi and diazotization reagents requires strict safety protocols due to their reactivity.

化学反应分析

Types of Reactions

1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzotriazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of 1-(3-Hydroxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid.

Reduction: Formation of 1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-methanol.

Substitution: Various substituted benzotriazole derivatives depending on the electrophile used.

科学研究应用

Biological Activities

Benzotriazoles have garnered attention for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The specific compound 1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid exhibits several promising biological activities:

- Antimicrobial Activity : Benzotriazoles are known for their effectiveness against various microbial strains. Recent studies indicate that derivatives of benzotriazole can exhibit significant activity against pathogens such as Mycobacterium tuberculosis and Acanthamoeba species . The introduction of methoxybenzyl groups can enhance these effects by improving solubility and bioavailability.

- Anticancer Properties : Research has shown that compounds containing the benzotriazole moiety can act as antitumor agents. They can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression .

- Enzyme Inhibition : The compound has potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases. Studies have demonstrated that benzotriazole derivatives can effectively inhibit these enzymes, suggesting their role in developing treatments for conditions like Alzheimer's disease .

Synthetic Applications

The versatility of this compound extends to its use as a synthetic intermediate in organic chemistry:

- Synthetic Auxiliary : This compound serves as a valuable synthetic auxiliary in various chemical reactions. Its ability to stabilize reactive intermediates allows for the efficient formation of complex molecules through acylation reactions .

- Building Block for Hybrid Compounds : The benzotriazole structure can be utilized to create hybrid compounds with enhanced biological activity. For example, combining this compound with other pharmacophores has led to the development of new classes of enzyme inhibitors and antimicrobial agents .

Case Studies

Several studies highlight the applications of this compound:

- Antimycobacterial Activity : A study demonstrated that derivatives of benzotriazoles showed promising results against M. tuberculosis. The incorporation of methoxybenzyl groups significantly improved the activity against resistant strains compared to standard treatments .

- Neuroprotective Agents : Research focused on synthesizing hybrids containing the benzotriazole moiety revealed enhanced AChE inhibitory activity. Compounds derived from this structure exhibited lower IC50 values than existing drugs used in Alzheimer's treatment .

- Material Science Applications : Beyond biological applications, benzotriazoles are employed in material science as UV stabilizers and corrosion inhibitors due to their ability to absorb UV light and protect materials from degradation .

作用机制

The mechanism of action of 1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with various molecular targets. The benzotriazole ring can interact with metal ions, making it useful in coordination chemistry. The methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

相似化合物的比较

1H-1,2,3-Benzotriazole-6-carboxylic Acid

1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic Acid (CAS 50907-17-0)

- Structure : Features a hydroxyl group at N1 instead of methoxybenzyl.

- Applications : Acts as a corrosion inhibitor and stabilizer in peptide synthesis. Its hydroxyl group enables hydrogen bonding, enhancing interactions with metal surfaces or reactive intermediates .

- Key Difference : The hydroxyl group offers different chelation properties compared to the methoxybenzyl group, making it more suitable for environmental applications like pollutant degradation .

1-(1-Methylpyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic Acid (CAS 2138347-87-0)

- Structure : Incorporates a tetrahydrobenzotriazole core with a methylpyrrolidinyl substituent.

- Properties : Higher molecular weight (250.30 g/mol) and altered solubility due to the saturated ring and polar pyrrolidine group .

Physicochemical Properties

Notes:

- The methoxybenzyl group in the target compound may enhance lipophilicity compared to hydroxyl or sulfone-containing analogs, impacting bioavailability or material compatibility.

- Discontinuation of the target compound contrasts with the commercial availability of its hydroxy and sulfone analogs, suggesting niche applicability or synthesis challenges .

生物活性

1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid is a compound belonging to the benzotriazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H11N3O3

- Molecular Weight : 233.24 g/mol

- CAS Number : 2411640-08-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The benzotriazole moiety is known for its role in:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies indicate that it has potential antimicrobial activity against various pathogens.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.

Antioxidant Properties

Research has shown that benzotriazole derivatives can scavenge free radicals effectively. The presence of the methoxy group enhances the electron-donating ability of the compound, thus improving its antioxidant capacity.

Antimicrobial Activity

A study highlighted that this compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potential use as a natural antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on certain enzymes. For instance, it showed promising results as an inhibitor of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 15 |

| Butyrylcholinesterase (BuChE) | 20 |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis and Biological Evaluation : A study synthesized several derivatives of benzotriazole and evaluated their biological activities. The derivatives exhibited varying degrees of activity against different pathogens and enzymes, highlighting structure-activity relationships (SAR) that can guide future modifications for enhanced efficacy .

- Antimicrobial Study : In a comparative study, the compound was tested against standard antibiotics to determine its efficacy. Results indicated that while it showed moderate activity, combinations with other antimicrobial agents resulted in synergistic effects .

- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of this compound in models of neurodegeneration. Results suggested that it could mitigate neuronal cell death induced by oxidative stress .

常见问题

Q. What are the optimal synthetic routes for 1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing the benzotriazole core. Key steps include:

- Substrate Preparation : Use of 3-methoxybenzyl azide and a propargyl carboxylic acid derivative as precursors.

- Catalytic System : Copper(I) iodide (CuI) with a stabilizing ligand (e.g., tris(benzyltriazolylmethyl)amine) in a polar aprotic solvent (DMF or acetonitrile) at 60–80°C .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation. Optimization focuses on reducing side products (e.g., 1,5-disubstituted triazoles) by adjusting stoichiometry, temperature, and catalyst loading .

Q. How can structural confirmation be achieved for this compound?

A combination of spectroscopic and analytical techniques is critical:

- NMR Spectroscopy : and NMR identify the benzotriazole core (δ 7.5–8.5 ppm for aromatic protons) and the methoxybenzyl substituent (δ 3.7–4.5 ppm for –OCH) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 324.1212 for CHNO) .

- X-ray Crystallography : Single-crystal analysis resolves regioselectivity (1,4-substitution pattern) and steric effects from the methoxybenzyl group .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in benzotriazole functionalization?

Regioselectivity in triazole formation is influenced by:

- Catalyst Choice : Ruthenium catalysts favor 1,5-disubstituted triazoles, while copper(I) ensures 1,4-regioselectivity .

- Steric Effects : Bulky substituents (e.g., 3-methoxybenzyl) direct cycloaddition to the less hindered position. Computational modeling (DFT) predicts transition-state energies to guide substituent placement .

- Post-functionalization : Carboxylic acid at position 6 allows conjugation with amines via carbodiimide crosslinkers (EDC/HOBt) for bioconjugation studies .

Q. How does this compound interact with biological targets, and what assays validate its activity?

The carboxylic acid moiety enables its use as a pharmacophore or imaging probe:

- Integrin Targeting : Conjugation to peptides (e.g., αvβ6-binding peptides) via amide bonds creates PET tracers. Radiolabeling with requires pre-activation with HATU/DIPEA .

- Enzyme Inhibition : Assays with fluorescence polarization or SPR measure binding to metalloproteases (e.g., MMP-9). Dose-response curves (IC) and molecular docking (AutoDock Vina) validate competitive inhibition .

- Cellular Uptake : Confocal microscopy tracks intracellular localization using fluorophore-tagged derivatives .

Q. How can environmental stability and degradation pathways be studied?

Environmental applications involve:

- Photodegradation Studies : HPLC-MS monitors degradation under UV/visible light. Major products include demethylated benzotriazole and carboxylic acid derivatives .

- Metal Chelation : Titration with Cu or Fe (UV-Vis at 250–400 nm) evaluates corrosion inhibition. Langmuir adsorption models quantify protective layer formation on metal surfaces .

- Ecotoxicity : Daphnia magna or algae growth inhibition tests assess LC values under OECD guidelines .

Q. How should researchers resolve contradictions in biological assay data?

Discrepancies in activity data may arise from:

- Solubility Limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity. Dynamic light scattering (DLS) checks for aggregation .

- Off-target Effects : CRISPR knockouts or siRNA silencing of putative targets confirm specificity .

- Batch Variability : QC via NMR and LC-MS ensures consistent purity (>95%) across experiments .

Methodological Notes

- Synthetic Reproducibility : Document reaction atmosphere (N/Ar), moisture control, and catalyst freshness.

- Data Validation : Triplicate runs for biological assays with positive/negative controls (e.g., cisplatin for cytotoxicity) .

- Computational Tools : Gaussian 16 for DFT studies; PyMol for binding pose visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。